molecular formula C11H14N2 B1611893 N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine CAS No. 884507-20-4

N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine

Cat. No. B1611893
M. Wt: 174.24 g/mol
InChI Key: ODIDITAYVOGYIV-UHFFFAOYSA-N
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Description

“N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine” is a chemical compound with the molecular formula C11H14N21. It is also known by other names such as n-methyl-n-1-methyl-1h-indol-6-yl methyl amine, methyl 1-methylindol-6-yl methyl amine, 1h-indole-6-methanamine, n,1-dimethyl, n-methyl-1-1-methyl-1h-indol-6-yl methanamine, 1h-indole-6-methanamine, n,1-dimethyl, methyl-1-methyl-1h-indol-6-ylmethyl-amine1.



Synthesis Analysis

There are several methods for synthesizing indole derivatives. One study describes the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which are similar to the compound 2. The compounds were designed based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization2.



Molecular Structure Analysis

The molecular structure of “N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring1. Attached to this indole ring is a methyl group and a methanamine group1.



Chemical Reactions Analysis

Specific chemical reactions involving “N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine” are not readily available. However, indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine” are not explicitly stated in the available resources. However, it is known that the compound has a molecular weight of 174.247 g/mol1.


Future Directions

properties

IUPAC Name

N-methyl-1-(1-methylindol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12-8-9-3-4-10-5-6-13(2)11(10)7-9/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIDITAYVOGYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)C=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594528
Record name N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine

CAS RN

884507-20-4
Record name N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-1H-indole-6-carbaldehyde (146 mg, 0.91 mmol) was dissolved in anhydrous methanol (4 ml). Methylamine (0.35 ml of 33% solution in ethanol, 2.81 mmol) was added and the reaction was stirred for 3 h. The solution was concentrated to a yellow oil and then dissolved in anhydrous methanol (4 ml). Sodium borohydride (34.9 mg, 0.92 mmol) was added and the mixture was stirred overnight at room temperature. Water (10 ml) was added and the solution was concentrated. Sodium hydroxide (10 ml, 1N) was added and the aqueous layer was extracted with ethyl acetate (3×20 ml). Combined organic layers were dried over MgSO4, filtered and concentrated to afford methyl-(1-methyl-1H-indol-6-ylmethyl)-amine (139 mg, 87%) as a yellow oil: 1H NMR (400 MHz, DMSO-d6) δ 7.44 (d, J=8.0 Hz, 1H), 7.34 (s, 1H), 7.240 (d, J=3.6, 1H), 6.98 (d, J=8.0 Hz, 1H), 6.345 (d, J=4.0 Hz, 1H)), 3.75 (s, 3H), 3.73 (s, 2H), 2.27 (s, 3H).
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
34.9 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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